Factor xiia substrate dihydrochloride
Description
Role of Negatively Charged Surfaces in Factor XIIa Activation Pathways
Factor XIIa activation is initiated by contact with negatively charged surfaces, which induce conformational changes in the zymogen form (Factor XII) to expose its catalytic domain. Artificial surfaces like glass, kaolin, or dextran sulfate, as well as physiological polyanions such as extracellular RNA, DNA, and polyphosphates, facilitate this process. Heparin, a highly sulfated glycosaminoglycan (GAG), accelerates FXII autoactivation by stabilizing intermediate conformations through electrostatic interactions with positively charged exosites on the protease domain.
Table 1: Negatively Charged Substances and Their Effects on FXIIa Activation
| Substance | Charge Density | FXII Activation Rate (Fold Increase) | Key Binding Residues |
|---|---|---|---|
| Heparan sulfate | High | 8.2 ± 1.5 | Lys-132, Arg-141, Arg-180 |
| Polyphosphate (platelet) | Moderate | 5.6 ± 0.9 | Arg-180, His-193 |
| Dextran sulfate | High | 9.1 ± 2.1 | Lys-132, Arg-141 |
| Extracellular RNA | Low | 3.4 ± 0.7 | His-193, Arg-141 |
The autoactivation process involves proteolytic cleavage at Arg-353 and Val-354, generating the two-chain active protease FXIIa. Surface-bound FXIIa exhibits resistance to inhibition by C1 esterase inhibitor due to steric hindrance from GAG interactions. This mechanism ensures localized protease activity at sites of vascular injury or inflammation.
Structural Determinants of FXIIa Binding to Heparan Sulfate Proteoglycans
Heparan sulfate proteoglycans (HSPGs) serve as co-receptors for FXIIa on cell surfaces, enhancing its binding affinity by 7–10-fold compared to GAG-free environments. Structural studies reveal that the fibronectin type II domain and kringle domain of FXIIa mediate interactions with sulfated disaccharide units in heparan sulfate. Critical residues include Lys-132, Arg-141, and Arg-180, which form salt bridges with N-sulfated glucosamine and iduronic acid moieties.
Table 2: Key Residues in FXIIa-Heparan Sulfate Interactions
| FXIIa Domain | Residue | Interaction Type | Heparan Sulfate Motif | Binding Energy (ΔG, kcal/mol) |
|---|---|---|---|---|
| Fibronectin II | Lys-132 | Electrostatic | GlcNS6S-IdoA2S | -4.8 ± 0.3 |
| Kringle | Arg-141 | Hydrogen bonding | GlcNS6S-IdoA2S | -5.2 ± 0.4 |
| Catalytic | Arg-180 | Electrostatic | GlcNS6S-GlcA | -3.9 ± 0.2 |
Enzymatic removal of heparan sulfate via heparinase III reduces FXIIa binding to human lung fibroblasts by 85%, confirming the dependency on intact GAG chains. Mutagenesis studies further demonstrate that Arg-141-to-Ala substitutions abolish FXIIa binding to HSPGs, underscoring the necessity of cationic residues in substrate recognition.
Reciprocal Activation Mechanisms Between FXIIa and Prekallikrein
FXIIa and prekallikrein engage in a reciprocal activation loop that amplifies protease activity. FXIIa cleaves prekallikrein at Arg-371 to generate active plasma kallikrein, which in turn proteolytically activates additional FXII molecules. This positive feedback loop is potentiated by heparan sulfate, which colocalizes both proteases on cell surfaces.
Key Steps in Reciprocal Activation:
- FXIIa-Mediated Kallikrein Generation:
- Kallikrein-Driven FXII Activation:
Table 3: Kinetic Parameters of Reciprocal Activation
| Protease | Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| FXIIa | Prekallikrein | 45 ± 3 | 0.38 ± 0.1 | 1.2 × 10⁵ |
| Kallikrein | Factor XII | 32 ± 2 | 0.37 ± 0.1 | 8.7 × 10⁴ |
This bidirectional activation ensures rapid propagation of coagulation and inflammatory signals, particularly in pathologies like hereditary angioedema or pulmonary fibrosis, where HSPG expression is dysregulated.
Properties
Molecular Formula |
C34H39N5O9 |
|---|---|
Molecular Weight |
661.7 g/mol |
IUPAC Name |
4-[[1-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H39N5O9/c1-19-16-30(43)48-27-18-23(11-12-24(19)27)37-32(45)25(17-22-8-5-4-6-9-22)38-33(46)26-10-7-15-39(26)34(47)21(3)36-31(44)20(2)35-28(40)13-14-29(41)42/h4-6,8-9,11-12,16,18,20-21,25-26H,7,10,13-15,17H2,1-3H3,(H,35,40)(H,36,44)(H,37,45)(H,38,46)(H,41,42) |
InChI Key |
FMVUZZZUYBXQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Structural Features:
-
P1 Position : Arginine (Arg) ensures specificity for FXIa’s active site.
-
Chromophore : pNA provides a spectrophotometric signal upon cleavage.
-
Dihydrochloride Salt : Enhances solubility in aqueous buffers (>10 mmol/L in H₂O).
Synthesis of S-2366 Dihydrochloride
The preparation of S-2366 involves solid-phase peptide synthesis (SPPS) followed by post-synthetic modifications:
Solid-Phase Peptide Synthesis
-
Backbone Assembly :
-
pNA Incorporation :
-
Cleavage and Deprotection :
-
The peptide-resin is treated with trifluoroacetic acid (TFA) to cleave the product and remove protecting groups.
-
Salt Formation and Purification
-
Dihydrochloride Conversion :
-
High-Performance Liquid Chromatography (HPLC) :
-
Lyophilization :
Table 1: Physicochemical Properties of S-2366
| Property | Value |
|---|---|
| Molecular Weight | 539.0 g/mol |
| Extinction Coefficient | 1.27 × 10⁴ M⁻¹·cm⁻¹ at 316 nm |
| Solubility | >10 mmol/L in H₂O |
Analytical Validation and Kinetic Characterization
Chromogenic Assay Optimization
The Rox Factor XIa Kit (Rossix AB) is widely used to quantify FXIa activity using S-2366:
Table 2: Kinetic Parameters of FXIa Mutants with S-2366
| Mutant | Kₘ (mM) | kₐₜ (s⁻¹) | Catalytic Efficiency (kₐₜ/Kₘ) |
|---|---|---|---|
| Wild-Type | 0.35 | 18.2 | 52.0 |
| E98A | 0.38 | 17.9 | 47.1 |
| Y143A | 0.41 | 5.3 | 12.9 |
Stability and Interference Testing
-
Storage Stability : S-2366 retains activity for >24 months at -20°C.
-
Interfering Substances : Aprotinin (serine protease inhibitor) and corn trypsin inhibitor (CTI) are used to quench residual FXIa activity in complex mixtures.
Applications in Coagulation Studies
FXIa Activity Profiling
S-2366 is employed to:
Mechanistic Insights into Substrate Binding
Mutational studies reveal that residues Tyr143 , Ile151 , and Arg370 in FXIa’s catalytic domain are critical for S-2366 hydrolysis. Synergistic interactions between Apple domains (A2) and the catalytic site enhance substrate affinity.
Challenges and Innovations
Limitations of Current Methods
Chemical Reactions Analysis
Reactivity: Factor XIIa substrate dihydrochloride does not undergo significant chemical reactions itself. Instead, it serves as a substrate for factor XIIa enzymatic activity.
Common Reagents and Conditions: The enzymatic reaction involving this compound typically occurs in buffered solutions at physiological pH. Specific reagents and conditions depend on the experimental setup and assay design.
Major Products: The primary product of the enzymatic reaction is the cleavage of the substrate, releasing a specific fragment. Researchers use this cleavage to measure factor XIIa activity in colorimetric assays .
Scientific Research Applications
Therapeutic Applications
Anticoagulant Development
Factor XIIa is recognized as a promising target for anticoagulant therapies. Inhibiting Factor XIIa can prevent thrombosis without significantly increasing bleeding risks. Recent studies have shown that engineered inhibitors of Factor XIIa can effectively block its activity with high specificity and stability, making them suitable candidates for safe anticoagulation in clinical settings .
Case Study: FXII900 Inhibitor
A notable example is the FXII900 inhibitor, which exhibits sub-nanomolar activity against Factor XIIa. This compound has demonstrated efficacy in reducing thrombosis in animal models without the associated risk of bleeding, indicating its potential for treating conditions requiring anticoagulation, such as during extracorporeal membrane oxygenation procedures .
Diagnostic Applications
Coagulation Assays
Factor XIIa substrate dihydrochloride is utilized in various diagnostic assays to assess coagulation pathways. By measuring the activity of Factor XIIa, researchers can evaluate the coagulation status of patients and identify abnormalities related to thrombotic disorders .
Example: Antibody-Driven Activation Assays
Recent advancements have incorporated antibodies that facilitate the activation of Factor XII, allowing for sensitive detection of its activity in plasma samples. These assays provide valuable insights into the coagulation process and can aid in diagnosing conditions like sepsis and hereditary angioedema .
Research Methodologies
Understanding Coagulation Mechanisms
Research involving this compound has enhanced our understanding of the coagulation cascade. Studies have shown that Factor XIIa not only activates other clotting factors but also influences inflammatory responses. This dual role makes it a critical focus for understanding thromboinflammatory diseases .
Case Study: FXI Activation Pathways
Investigations into the interactions between Factor XI and other coagulation factors have revealed that Factor XIIa can activate Factor XI, further amplifying thrombin generation. This finding underscores the importance of targeting Factor XIIa in therapeutic strategies aimed at modulating coagulation .
Comparative Analysis of Inhibitors
| Inhibitor Name | Target | Activity (Ki) | Selectivity | Clinical Application |
|---|---|---|---|---|
| FXII900 | Factor XIIa | 370 pM | High (100,000-fold) | Anticoagulation |
| Garadacimab | Factor XIIa | Not specified | Moderate | Treatment of hereditary angioedema |
| Ximomab 3G3 | Factor XI | Not specified | High | Prevention of thrombosis |
Mechanism of Action
Factor XIIa substrate dihydrochloride acts as a substrate for factor XIIa. When factor XIIa cleaves the substrate, it releases a detectable product (e.g., p-Nitroaniline) that can be quantified in colorimetric assays. The exact molecular targets and pathways involved in this process are specific to factor XIIa itself.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of Factor XIa substrate dihydrochloride and structurally/functionally related compounds:
Key Observations:
Substrate Specificity :
- FXIa substrates (e.g., S-2366) require exosite interactions on the FXIa heavy chain for recognition, unlike simpler substrates like S-2251, which bind directly to the catalytic site of plasmin .
- Dihydrochloride modifications enhance solubility, critical for in vitro assays. For example, S-2251’s dihydrochloride form ensures stability in Tris-HCl buffers during plasmin activity measurements .
- Mechanistic Differences: Vanoxerine dihydrochloride inhibits CDKs via competitive binding, whereas FXIa substrates are cleaved enzymatically. Vanoxerine’s IC${50}$ values (3.79–4.04 µM) are comparable to other CDK inhibitors like Fluspirilene (IC${50}$ = 3.46–4.01 µM) but distinct from protease substrates .
Biochemical and Pharmacological Profiles
| Parameter | Factor XIa Substrate | S-2251 | Vanoxerine |
|---|---|---|---|
| Molecular Weight | ~500–600 Da (estimated) | 624.1 Da | 468.3 Da |
| Solubility | High (aqueous buffers) | High (Tris-HCl) | Moderate (DMSO) |
| Selectivity | FXIa > other proteases | Plasmin > thrombin | CDK2/4/6 > other kinases |
| Clinical Relevance | Research tool | Diagnostic assays | Preclinical anticancer agent |
Discussion:
- Kinetic Efficiency : FXIa substrates like S-2366 exhibit lower $ K_m $ values (0.15 mM) compared to S-2251 (0.3 mM), suggesting higher affinity for their target enzymes .
- Therapeutic Potential: Unlike vanoxerine, which shows in vivo antitumor activity, FXIa substrates are primarily research tools. However, FXIa inhibitors (e.g., aprotinin, $ K_i = 1.13 \, \mu\text{M} $) are explored for anticoagulant therapies .
Biological Activity
Factor XIIa (FXIIa) substrate dihydrochloride is a compound that plays a significant role in the coagulation cascade, particularly in the activation of factor XII, which is crucial for initiating blood coagulation. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications.
Overview of Factor XII and FXIIa
Factor XII, also known as Hageman factor, is a plasma protein that converts to its active form, FXIIa, upon contact with negatively charged surfaces. FXIIa is a serine protease that initiates the intrinsic pathway of coagulation by activating factor XI and prekallikrein. The activation of FXII can lead to thrombus formation and is implicated in various pathological conditions, including thrombosis and inflammation .
FXIIa substrate dihydrochloride functions by interacting with FXIIa to facilitate its enzymatic activity. The substrate acts as a chromogenic substrate, allowing for the measurement of FXIIa activity through the release of a colored product upon cleavage. This property makes it valuable for studying coagulation dynamics and for developing anticoagulant therapies.
Key Mechanistic Insights
- Activation Pathway : FXIIa activates factor XI, which subsequently activates factor IX, leading to the generation of thrombin and fibrin formation.
- Role in Inflammation : Beyond coagulation, FXIIa is involved in inflammatory responses, promoting cell migration and adhesion through mechanisms such as Akt2 signaling in neutrophils .
Biological Activity Data
The biological activity of FXIIa substrate dihydrochloride can be quantified through various assays. Below is a summary table highlighting key findings from recent studies.
Case Studies
- Thrombus Formation in Animal Models : A study evaluated the effects of FXII deficiency on thrombus formation using rabbit and mouse models. The results indicated that inhibition of FXIIa significantly reduced thrombosis without adversely affecting hemostasis .
- Inflammation and Tissue Repair : Research demonstrated that FXII promotes fibroblast proliferation and endothelial cell function post-injury, suggesting its role in tissue repair mechanisms .
Therapeutic Implications
Given its dual role in coagulation and inflammation, targeting FXIIa presents a promising strategy for developing anticoagulant therapies. Compounds that inhibit FXIIa activity could provide safe alternatives to traditional anticoagulants by minimizing bleeding risks while effectively preventing thrombus formation.
Recent Developments
- Inhibitors : Novel inhibitors targeting FXIIa have shown potential in preclinical studies for managing conditions like venous thromboembolism without increasing bleeding complications .
- Synthetic Peptides : Macrocyclic peptide inhibitors have been engineered to achieve high specificity and stability against FXIIa, demonstrating effective anticoagulation in experimental settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
